molecular formula C25H24BrF3N4O5S B11672714 Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11672714
M. Wt: 629.4 g/mol
InChI Key: PHXSKOWBJMPHGG-UHFFFAOYSA-N
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Description

Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the bromophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the thiophene-2,4-dicarboxylate moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: Its unique chemical properties might be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[5-(4-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diethyl 4-(5-(2-bromophenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

What sets Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate apart from similar compounds is its unique combination of functional groups and structural features. The presence of both a bromophenyl group and a trifluoromethyl group, along with the tetrahydropyrazolo[1,5-a]pyrimidine core, provides a distinct set of chemical properties and potential biological activities that are not found in other related compounds.

Properties

Molecular Formula

C25H24BrF3N4O5S

Molecular Weight

629.4 g/mol

IUPAC Name

diethyl 5-[[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C25H24BrF3N4O5S/c1-4-37-23(35)19-12(3)20(24(36)38-5-2)39-22(19)31-21(34)16-11-18-30-15(13-6-8-14(26)9-7-13)10-17(25(27,28)29)33(18)32-16/h6-9,11,15,17,30H,4-5,10H2,1-3H3,(H,31,34)

InChI Key

PHXSKOWBJMPHGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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